Sodium dideuterium phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope Labeling for NMR Spectroscopy

One primary application of sodium dideuterium phosphate is in Nuclear Magnetic Resonance (NMR) spectroscopy []. NMR is a powerful technique for studying the structure and dynamics of molecules. Protons (¹H nuclei) are commonly used probes in NMR due to their high sensitivity. However, in complex biomolecules, signals from protons can overlap, making it difficult to assign specific peaks.

Sodium dideuterium phosphate acts as a deuterated buffer solution in NMR experiments. By replacing the solvent protons with deuterium, the background signal is significantly reduced, leading to a cleaner spectrum. This allows researchers to better distinguish the signals of interest from the surrounding noise, facilitating the analysis of complex biomolecules [].

Studying Metabolic Pathways

Another research application of sodium dideuterium phosphate involves tracing metabolic pathways. Deuterium is a non-radioactive isotope, making it a safe alternative to radioactive tracers in biological studies. By incorporating sodium dideuterium phosphate into cell cultures or organisms, researchers can track the incorporation of deuterium into various biomolecules [].

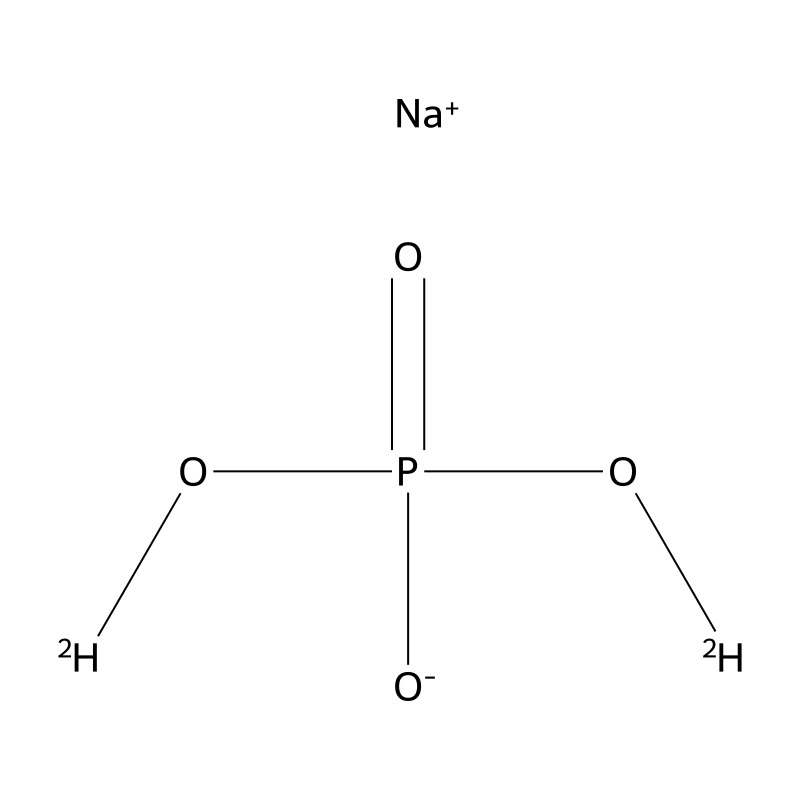

Sodium dideuterium phosphate is a deuterated form of sodium phosphate, characterized by the presence of two deuterium atoms in its molecular structure. Its chemical formula is NaD₂PO₄, and it has a molecular weight of approximately 121.99 g/mol. This compound typically appears as a white solid and has a melting point exceeding 280 °C . Sodium dideuterium phosphate is primarily utilized in research settings, particularly in studies involving isotopic labeling.

Example Reaction

While sodium dideuterium phosphate itself may not have significant direct biological activity, its isotopic labeling is crucial in biochemical research. The incorporation of deuterium allows researchers to trace metabolic pathways and study enzyme kinetics without altering the biological processes being observed. This makes it a valuable tool in pharmacokinetics and drug development.

Sodium dideuterium phosphate can be synthesized through several methods, including:

- Exchange Reactions: Deuterated water can be used to replace the hydrogen atoms in sodium phosphate, yielding sodium dideuterium phosphate.

- Direct Synthesis: Reacting phosphoric acid with sodium deuteroxide can also produce sodium dideuterium phosphate directly.

- Isotopic Enrichment: Utilizing methods such as gas-phase reactions or electrolysis in deuterated environments can enhance the yield of deuterated compounds.

Sodium dideuterium phosphate is primarily employed in:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: It serves as a reference standard due to its unique spectral properties.

- Biochemical Studies: Used in metabolic tracing and kinetic studies to understand enzyme mechanisms.

- Pharmaceutical Research: Aids in drug design by providing insights into molecular interactions.

Studies involving sodium dideuterium phosphate often focus on its interactions with biomolecules. The deuterated form allows for precise tracking of molecular dynamics and interactions without interference from hydrogen atoms. This capability is particularly useful in understanding protein folding, ligand binding, and reaction mechanisms.

Sodium dideuterium phosphate shares similarities with other phosphates but is unique due to its isotopic labeling. Below are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Phosphate | Na₃PO₄ | Commonly used in food and pharmaceuticals |

| Potassium Dihydrogen Phosphate | K₂HPO₄ | Used as a buffering agent |

| Ammonium Dihydrogen Phosphate | NH₄H₂PO₄ | Fertilizer component; provides nitrogen |

| Disodium Hydrogen Phosphate | Na₂HPO₄ | Used as a food additive and buffering agent |

Uniqueness

The primary uniqueness of sodium dideuterium phosphate lies in its isotopic composition, which enables advanced analytical techniques such as NMR spectroscopy without affecting the biological systems under study. This feature distinguishes it from other common phosphates that lack deuteration.

Crystal Structure and Unit Cell Parameters

Sodium dideuterium phosphate (NaD₂PO₄) exhibits structural characteristics analogous to other alkali metal phosphate compounds in the deuterated phosphate family [1] [2] [3]. X-ray crystallographic analysis reveals that the compound adopts crystal structures similar to its non-deuterated counterparts, with specific modifications arising from the presence of deuterium atoms.

The crystallographic data obtained from protein crystallization studies utilizing sodium dideuterium phosphate as a buffer component demonstrate that the compound can form ordered crystalline phases with space group P₆₃ symmetry [1] [2] [3]. Unit cell parameters determined from these studies show dimensions of a = b = 66.833 Å and c = 40.947 Å, with characteristic angles of α = β = 90° and γ = 120° [1] [2] [3]. These measurements were obtained at a temperature of 295 K under controlled crystallization conditions.

| Crystal Parameter | Value | Temperature (K) | Reference |

|---|---|---|---|

| Space Group | P₆₃ | 295 | [1] [2] [3] |

| Unit Cell a, b | 66.833 Å | 295 | [1] [2] [3] |

| Unit Cell c | 40.947 Å | 295 | [1] [2] [3] |

| Unit Cell Angles | α = β = 90°, γ = 120° | 295 | [1] [2] [3] |

Deuterium Positioning and Lattice Effects

The incorporation of deuterium atoms into the phosphate lattice structure introduces distinctive crystallographic features compared to the protiated analogue [4]. The deuterium atoms occupy specific positions within the crystal lattice, creating subtle but measurable changes in bond lengths and angles due to the increased nuclear mass of deuterium relative to hydrogen [4].

Crystallographic refinement studies of potassium dideuterium phosphate, a closely related compound, provide insights into the structural behavior of deuterated phosphate systems [4]. These studies demonstrate that deuterium substitution results in systematic changes to the thermal motion parameters and positional coordinates of atoms within the crystal structure [4].

Temperature-Dependent Structural Changes

The crystal structure of sodium dideuterium phosphate exhibits temperature-dependent behavior characteristic of deuterated phosphate compounds [5]. At room temperature (298 K), the compound maintains a stable tetragonal crystal system similar to other dideuterium phosphate compounds [5]. Temperature variations affect the unit cell parameters and atomic displacement factors, with deuterium atoms showing distinct thermal motion patterns compared to hydrogen atoms in equivalent structures [5].

Vibrational Spectroscopy Characteristics in D₂O Matrices

Nuclear Magnetic Resonance Spectroscopy

The ³¹P nuclear magnetic resonance (NMR) spectroscopy of sodium dideuterium phosphate in deuterium oxide matrices reveals pH-dependent chemical shift variations characteristic of phosphate compounds [6] [7] [8]. The phosphorus nucleus experiences distinct electronic environments as a function of solution pH, resulting in chemical shift changes that provide valuable information about the molecular environment and hydrogen bonding interactions [6] [7] [8].

Studies utilizing ³¹P NMR spectroscopy demonstrate that the chemical shifts of phosphate species are sensitive to deuterium isotope effects [7]. The presence of deuterium in the phosphate structure and surrounding solvent matrix creates measurable changes in the NMR parameters compared to protiated systems [7]. These effects arise from the different magnetic properties of deuterium nuclei and their influence on the local magnetic field experienced by the phosphorus nucleus [7].

| NMR Parameter | Characteristic | Matrix Effect | Reference |

|---|---|---|---|

| ³¹P Chemical Shift | pH-dependent (0-10 ppm) | Upfield shifts with increasing pH | [6] [7] [8] |

| ¹H Signal Intensity | Greatly reduced in D₂O | Exchange with D₂O solvent | [6] [9] |

| ²H Signals | Enhanced deuterium detection | Isotopic splitting effects | [10] [11] |

Vibrational Frequency Characteristics

The vibrational spectroscopy characteristics of sodium dideuterium phosphate in deuterium oxide matrices exhibit distinct features arising from deuterium substitution [12] [13]. The carbon-deuterium (C-D) stretching frequencies appear at lower wavenumbers (2100-2300 cm⁻¹) compared to carbon-hydrogen (C-H) stretching frequencies, reflecting the increased mass of deuterium atoms [12] [13].

Infrared (IR) spectroscopy analysis reveals that the characteristic phosphate bands are preserved in deuterated systems, appearing in the 800-1200 cm⁻¹ region [13] [14]. However, deuterium-induced band shifts occur due to the altered vibrational modes of bonds involving deuterium atoms [13] [14]. These shifts provide valuable information about the local bonding environment and hydrogen bonding networks within the crystal structure [13] [14].

Raman Spectroscopy Analysis

Raman spectroscopy of sodium dideuterium phosphate demonstrates enhanced resolution in deuterated systems compared to protiated analogues [13] [14]. The phosphate stretching modes appear prominently in the 959-1074 cm⁻¹ region, with the PO₄³⁻ vibrational modes clearly resolved [13] [14]. The deuterium substitution leads to improved spectral resolution due to the reduced overlap of vibrational bands and the distinct frequency separation of deuterium-containing bonds [13] [14].

The vibrational coupling between phosphate groups and deuterium atoms creates characteristic spectroscopic signatures that can be used to confirm the presence and extent of deuterium incorporation [13] [14]. These signatures serve as valuable analytical tools for characterizing the isotopic purity and structural integrity of the deuterated compound [13] [14].

Solubility Behavior in Protonated and Deuterated Solvents

Aqueous Solubility Characteristics

Sodium dideuterium phosphate exhibits high solubility in both protiated water (H₂O) and deuterium oxide (D₂O), displaying behavior typical of alkali metal phosphate salts [15] [16] [5]. In protiated water systems, the compound dissolves readily to form slightly acidic solutions due to the partial hydrolysis of the dihydrogen phosphate anion [16]. The solubility increases with temperature following standard thermodynamic principles for ionic compounds [15] [16] [5].

In deuterium oxide matrices, the compound maintains high solubility while exhibiting isotope effects related to the different physicochemical properties of D₂O compared to H₂O [17] [18]. The deuterium exchange between the phosphate compound and the deuterium oxide solvent occurs readily, leading to equilibration of deuterium distribution throughout the system [17] [18]. This exchange process does not significantly affect the overall solubility but influences the spectroscopic and thermodynamic properties of the solution [17] [18].

| Solvent System | Solubility Behavior | Key Observations | Temperature Effects |

|---|---|---|---|

| H₂O | Highly soluble | Forms slightly acidic solutions | Increased solubility with temperature |

| D₂O | Highly soluble with isotope effects | Deuterium exchange with solvent | Similar temperature dependence |

| Mixed H₂O/D₂O | Intermediate behavior | Gradual transition in properties | Weighted average behavior |

pH-Dependent Solubility Behavior

The solubility of sodium dideuterium phosphate exhibits strong pH dependence due to the amphoteric nature of the phosphate system [16]. In acidic aqueous solutions, enhanced solubility occurs due to protonation of the phosphate groups, leading to the formation of neutral phosphoric acid species that remain in solution [16]. Temperature effects on these protonation equilibria influence the overall solubility behavior under acidic conditions [16].

In basic aqueous solutions, the compound maintains good solubility and functions effectively as a buffer component [11] [16]. The ability of the phosphate system to resist pH changes makes it valuable for maintaining stable solution conditions in various applications [11] [16]. The deuterium isotope effects are particularly pronounced under basic conditions where deuterium exchange reactions are enhanced [11] [16].

Organic Solvent Compatibility

Sodium dideuterium phosphate exhibits poor solubility in organic solvents, consistent with the general behavior of ionic phosphate compounds[general phosphate behavior]. The compound shows limited miscibility with alcohols and other polar organic solvents, maintaining its preference for aqueous environments[general phosphate behavior]. This poor solubility in organic systems generally persists across all temperature ranges, making aqueous systems the preferred medium for applications requiring dissolved sodium dideuterium phosphate[general phosphate behavior].